Cas no 199672-04-3 (1-(3-fluoro-benzyl)-piperazine dihydrochloride)
1-(3-fluoro-benzyl)-piperazine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1-(3-fluoro-benzyl)-piperazine dihydrochloride
- 1-[(3-fluorophenyl)methyl]piperazine,dihydrochloride
- 1-(3-fluorobenzyl)piperazine dihydrochloride
- CTK8E0807
- KB-213859
- SureCN7426019
- 1-[(3-FLUOROPHENYL)METHYL]PIPERAZINE DIHYDROCHLORIDE
- 1-[(3-Fluorophenyl)methyl]piperazine--hydrogen chloride (1/2)
- 1-(3-Fluorobenzyl)piperazine 2HCl
- AB90633
- 199672-04-3
- AKOS025212958
- 1-[(3-fluorophenyl)methyl]piperazine;dihydrochloride
- MFCD08544426
- SCHEMBL7426019
- DTXSID00697954
- Piperazine, 1-[(3-fluorophenyl)methyl]-, hydrochloride (1:2)
-
- Inchi: 1S/C11H15FN2.2ClH/c12-11-3-1-2-10(8-11)9-14-6-4-13-5-7-14;;/h1-3,8,13H,4-7,9H2;2*1H
- InChI Key: BRNBEBNBUUJUPC-UHFFFAOYSA-N
- SMILES: Cl.Cl.FC1=CC=CC(=C1)CN1CCNCC1
Computed Properties
- Exact Mass: 266.07500
- Monoisotopic Mass: 266.075
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 169
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 15.3A^2
Experimental Properties
- PSA: 15.27000
- LogP: 3.10160
1-(3-fluoro-benzyl)-piperazine dihydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(3-fluoro-benzyl)-piperazine dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | BB05-4895-10g |
1-(3-fluorobenzyl)piperazine,2HCl |
199672-04-3 | nan | 10g |
¥5338.71 | 2025-04-16 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | BB05-4895-25g |
1-(3-fluorobenzyl)piperazine,2HCl |
199672-04-3 | nan | 25g |
¥8851.34 | 2025-04-16 |
1-(3-fluoro-benzyl)-piperazine dihydrochloride Suppliers
1-(3-fluoro-benzyl)-piperazine dihydrochloride Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 1-(3-fluoro-benzyl)-piperazine dihydrochloride
Recent Advances in the Study of 1-(3-fluoro-benzyl)-piperazine dihydrochloride (CAS: 199672-04-3)
The compound 1-(3-fluoro-benzyl)-piperazine dihydrochloride (CAS: 199672-04-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This piperazine derivative, characterized by its fluorine-substituted benzyl group, has shown promising potential in various therapeutic applications, particularly in the modulation of neurotransmitter systems. Recent studies have focused on its synthesis, pharmacological properties, and potential clinical applications, making it a compound of considerable interest to researchers and industry professionals alike.
One of the key areas of investigation has been the compound's interaction with serotonin and dopamine receptors. Preliminary in vitro studies suggest that 1-(3-fluoro-benzyl)-piperazine dihydrochloride exhibits selective affinity for certain receptor subtypes, which could have implications for the treatment of neurological and psychiatric disorders. Researchers have employed advanced techniques such as X-ray crystallography and molecular docking simulations to elucidate the binding mechanisms and structural determinants of this interaction. These findings are crucial for the rational design of more potent and selective analogs.
In addition to its receptor-binding properties, recent pharmacokinetic studies have explored the compound's metabolic stability and bioavailability. The presence of the fluorine atom in the benzyl group appears to enhance metabolic resistance, thereby prolonging its half-life in vivo. This characteristic is particularly advantageous for therapeutic applications requiring sustained drug action. Furthermore, animal studies have demonstrated favorable blood-brain barrier penetration, suggesting its potential utility in central nervous system (CNS)-targeted therapies.
Another notable development is the exploration of 1-(3-fluoro-benzyl)-piperazine dihydrochloride in combination therapies. Synergistic effects have been observed when the compound is co-administered with other psychotropic agents, opening new avenues for multi-target approaches in treating complex disorders such as depression and schizophrenia. However, researchers caution that further clinical trials are necessary to validate these preliminary findings and assess any potential adverse effects.
Despite these promising advancements, challenges remain in the large-scale synthesis and formulation of 1-(3-fluoro-benzyl)-piperazine dihydrochloride. Recent efforts have focused on optimizing synthetic routes to improve yield and purity while reducing production costs. Green chemistry approaches, including the use of catalytic methods and environmentally benign solvents, are being investigated to align with sustainable pharmaceutical manufacturing practices.
In conclusion, 1-(3-fluoro-benzyl)-piperazine dihydrochloride represents a compelling case study in the intersection of medicinal chemistry and neuropharmacology. Its unique structural features and promising biological activities position it as a valuable scaffold for future drug development. As research progresses, this compound may well emerge as a key player in the next generation of CNS therapeutics, provided that ongoing studies continue to yield positive results in both preclinical and clinical settings.
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